molecular formula C9H13NO3 B3031052 METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE CAS No. 133674-39-2

METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE

Cat. No.: B3031052
CAS No.: 133674-39-2
M. Wt: 183.2 g/mol
InChI Key: FFPAIQCUBUFABI-UHFFFAOYSA-N
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Description

Methyl 3-tert-butylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .

Scientific Research Applications

Methyl 3-tert-butylisoxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials.

Safety and Hazards

The safety information for “Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate” indicates a GHS07 pictogram and a signal word of "Warning" . For more detailed safety and hazard information, it would be beneficial to refer to the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can bind to certain proteins, altering their conformation and affecting their biological activity.

Cellular Effects

The effects of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can modulate metabolic pathways, impacting the production and utilization of key metabolites.

Molecular Mechanism

At the molecular level, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For example, in animal studies, high doses of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s involvement in these pathways can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. The localization of methyl 3-tert-butyl-1,2-oxazole-5-carboxylate can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-tert-butylisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include refluxing in methanol or ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butylisoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the isoxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 3,5-Disubstituted isoxazoles
  • Pyrazoles

Uniqueness

Methyl 3-tert-butylisoxazole-5-carboxylate is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other isoxazole derivatives and influences its reactivity and biological activity .

Properties

IUPAC Name

methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPAIQCUBUFABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578511
Record name Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133674-39-2
Record name Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pivaldehyde (1.10 mL, 10.0 mmol) was dissolved in dry DMF (10 mL), and NH2OH.H2O (0.590 mL of 55 wt % aqueous solution, 10.5 mmol) was added via syringe. The resulting mixture was stirred at room temperature for 4 h, NCS (1.40 g, 10.5 mmol) was added in small portions, and the resulting mixture was stirred at room temperature for 1 h. CuSO4.5H2O (75.0 mg, 0.300 mmol), methyl propiolate (1.07 mL, 12.0 mmol), and H2O (5 mL) were added followed by Cu powder (25.0 mg, 0.393 mmol). The resulting mixture was stirred at room temperature for 16 h and quenched with dilute aqueous NH4OH (2 mL). The aqueous solution was extracted with hexanes (3×30 mL), and then the combined organic extracts were dried over MgSO4 and filtered. The solvent was removed under reduced pressure to yield the title compound as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ: 6.88 (s, 1H), 3.96 (s, 3H), 1.36 (s, 9H).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
NH2OH.H2O
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
75 mg
Type
reactant
Reaction Step Four
Quantity
1.07 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Cu
Quantity
25 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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